N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide

Structure–Activity Relationship Medicinal Chemistry Antifungal Drug Discovery

Procure N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide (CAS 300717-34-4) as a structurally minimal, halogen-free baseline reference for succinate dehydrogenase inhibitor (SDHI) structure-activity relationship (SAR) studies. Its unsubstituted biphenyl and 5-methylthiazole scaffold makes it an essential comparator against commercial SDHIs (e.g., boscalid) for environmental fate profiling and a versatile intermediate for parallel library synthesis via electrophilic substitution or cross-coupling. Confirm precise structural identity to avoid confounding SAR interpretations with des-methyl or regioisomeric analogs.

Molecular Formula C17H14N2OS
Molecular Weight 294.4 g/mol
CAS No. 300717-34-4
Cat. No. B5717975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide
CAS300717-34-4
Molecular FormulaC17H14N2OS
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2OS/c1-12-11-18-17(21-12)19-16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
InChIKeyDGMUUFORPOSBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide (CAS 300717-34-4): A Biphenyl Thiazole Carboxamide within the Bayer CropScience Fungicidal Scaffold Class


N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide (CAS 300717-34-4) is a synthetic small-molecule biphenyl thiazole carboxamide belonging to a broader scaffold class claimed in Bayer CropScience patents (e.g., US 2009/0105316, WO 2006024389) for combating undesired microorganisms in crop protection and material protection [1]. The compound features a biphenyl-4-carboxamide core linked via an amide bond to a 5-methyl-1,3-thiazol-2-yl moiety, a structural arrangement that places it within a recently characterized series of thiazole-2-yl amide derivatives developed as succinate dehydrogenase inhibitor (SDHI) fungicide candidates [2]. Unlike many commercial SDHIs that bear halogenated substituents, this compound's relatively simple substitution pattern (a single methyl group on the thiazole ring and an unsubstituted biphenyl) makes it a useful baseline reference compound for structure–activity relationship (SAR) studies and a potential synthetic intermediate for further derivatization.

Why N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide Cannot Be Interchanged with Other Biphenyl Thiazole Carboxamides


Within the biphenyl thiazole carboxamide class, seemingly minor structural variations produce substantial differences in antifungal spectrum, potency, and target engagement. The SAR study by Cheng et al. (2025) demonstrated that progressive structural modification across 42 thiazole-2-yl amide derivatives yielded EC₅₀ values spanning more than two orders of magnitude against key phytopathogenic fungi, with the most optimized compound (G41) achieving single-digit micromolar potency whereas early-generation analogs showed only marginal activity [1]. The position of the carboxamide attachment on the biphenyl ring (4-carboxamide vs. 2-carboxamide), the nature and position of substituents on the thiazole ring, and the presence or absence of additional biphenyl substituents all critically modulate both the antifungal efficacy and the succinate dehydrogenase inhibition profile [2]. Consequently, procurement of N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide as a specific reference standard, synthetic intermediate, or SAR probe requires precise structural identity; substitution with a des-methyl, regioisomeric, or benzothiazole analog would confound head-to-head comparisons and invalidate SAR interpretations.

Quantitative Differentiation Evidence for N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide (CAS 300717-34-4) Relative to Closest Analogs


5-Methyl Thiazole Substitution Confers Distinct Conformational and Electronic Properties Versus the Des-Methyl Analog

The presence of the electron-donating 5-methyl group on the thiazole ring differentiates N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide from its closest structural analog, N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide (the des-methyl compound). In the broader SAR context of thiazole-2-yl amide antifungal derivatives, even single-atom modifications on the thiazole ring have been shown to produce EC₅₀ differences exceeding 10-fold against Botrytis cinerea and Sclerotinia sclerotiorum [1]. The 5-methyl substituent increases both the electron density and the steric bulk of the thiazole ring, which molecular docking studies indicate can alter hydrogen-bonding interactions within the succinate dehydrogenase ubiquinone-binding pocket [1]. Users procuring this specific compound for SAR expansion or as a synthetic building block should be aware that the des-methyl analog cannot serve as a valid experimental surrogate.

Structure–Activity Relationship Medicinal Chemistry Antifungal Drug Discovery

Biphenyl-4-Carboxamide Regioisomerism Provides a Different Pharmacophoric Geometry from the 2-Carboxamide Series

N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide bears the carboxamide linkage at the para (4-) position of the biphenyl system. This regioisomeric placement distinguishes it from the biphenyl-2-carboxamide derivatives that dominate the prior art, such as N-(3′,4′-dichloro-3-fluoro-1,1′-biphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (WO 03/070705) and N-(5-fluoro-4′-methylbiphenyl-2-yl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (WO 97/08148), which position the carboxamide at the ortho position of the biphenyl [1]. The Bayer CropScience patent explicitly claims biphenyl thiazole carboxamides with the carboxamide attached at various biphenyl positions, indicating that the 4-carboxamide vs. 2-carboxamide regioisomerism is a non-trivial structural parameter influencing microbicidal activity [1]. The 4-carboxamide orientation presents a different exit vector for the thiazole moiety relative to the biphenyl plane, which can affect both target binding and physicochemical properties such as logP and solubility.

Regioisomer Differentiation Fungicide Design SDH Inhibitor Pharmacophore

Absence of Halogen Substituents Provides a Distinct Physicochemical and Toxicological Profile Versus Halogenated Commercial SDHI Fungicides

Unlike the majority of commercial succinate dehydrogenase inhibitor (SDHI) fungicides—including boscalid (which contains a chlorinated biphenyl), fluxapyroxad, and pydiflumetofen—N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide lacks any halogen (fluorine, chlorine, or bromine) substituents on either the biphenyl or the thiazole ring. The Cheng et al. (2025) SAR study established that the optimized, potent compound G41 (EC₅₀ = 0.11–0.28 mg/L across five fungal pathogens) outperformed the commercial halogenated SDHI boscalid (EC₅₀ = 0.16 to >10 mg/L) against several strains, demonstrating that halogenation is not a prerequisite for high antifungal potency within this chemotype [1]. This halogen-free profile may translate into differentiated environmental fate properties, as halogen substituents are known to increase environmental persistence and bioaccumulation potential. For procurement decisions, this compound offers a halogen-free entry point into the biphenyl thiazole SDHI pharmacophore for derivatization or mechanistic probe studies.

Physicochemical Profiling SDHI Fungicide Halogen-Free Scaffold

Thiazole-2-yl (5-Methyl) Scaffold Differentiates from Benzothiazole Analogs: Implications for SDH Binding vs. Off-Target Diuretic Activity

N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide contains a monocyclic thiazole ring, distinguishing it from the benzothiazole analog N-(1,3-benzothiazol-2-yl)-1,1′-biphenyl-4-carboxamide, which has been reported to exhibit in vivo diuretic activity [2]. The fused benzene ring of the benzothiazole system introduces additional π-stacking capacity and alters the hydrogen-bonding geometry of the thiazole nitrogen, which can redirect biological activity away from the SDH target and toward unrelated pharmacological endpoints. Within the antifungal SDHI context, the monocyclic thiazole-2-yl amide series (as exemplified by Cheng et al., 2025) has been demonstrated to engage the ubiquinone-binding site of succinate dehydrogenase, whereas the benzothiazole analog series has not been profiled for SDH inhibition [1]. This functional divergence makes the thiazole and benzothiazole scaffolds non-interchangeable for SDHI-focused research programs.

Benzothiazole vs. Thiazole Selectivity SDH Inhibition Diuretic Activity

Patent Landscape Positioning: A Structurally Permissive but Non-Excluded Entry Within the Biphenyl Thiazole Carboxamide IP Space

The Bayer CropScience patent family (US 2009/0105316, WO 2006024389, EP 1786795) explicitly excludes certain substitution combinations from its claims. Specifically, the patent disclaims compounds where R¹ = hydrogen or methyl, R² = chlorine, methyl, difluoromethyl or trifluoromethyl, AND R⁵ = halogen, C₁–C₄-alkyl, trifluoromethyl, C₁–C₄-alkoxy or C₁–C₄-alkylthio, provided R³ = hydrogen, R⁴ = fluorine, and m = 1 [1]. N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide, which bears R⁴ = hydrogen (no fluorine on the biphenyl) and no R⁵ substituent, does not match this specific exclusion pattern, meaning it may fall within the claims of the patent. For industrial users assessing freedom-to-operate, this compound's precise substitution pattern must be evaluated against the full claim set; it occupies a structurally defined niche that is neither a heavily optimized commercial candidate nor an explicitly disclaimed exemplar.

Patent Analysis Freedom to Operate Fungicide IP Landscape

Recommended Application Scenarios for N-(5-Methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide (CAS 300717-34-4)


SAR Reference Compound for Biphenyl Thiazole-2-yl Amide SDHI Optimization Campaigns

As a structurally minimal member of the biphenyl thiazole-2-yl carboxamide class—bearing only a 5-methyl substituent on the thiazole ring and an unsubstituted biphenyl—this compound serves as an ideal baseline reference for systematic SAR studies. Researchers can use it to quantify the potency gain (or loss) conferred by subsequent introduction of halogen, alkoxy, or additional alkyl substituents at various positions on the biphenyl and thiazole rings, building on the framework established by Cheng et al. (2025) wherein progressive structural elaboration yielded EC₅₀ improvements from >10 mg/L to 0.11 mg/L [1]. The compound's relative synthetic accessibility also makes it suitable as a common synthetic intermediate for parallel library synthesis.

Halogen-Free Scaffold for Environmental Fate and Ecotoxicology Comparative Studies

Given the increasing regulatory scrutiny on halogenated agrochemicals due to their environmental persistence, this compound can be employed as a halogen-free comparator in head-to-head environmental fate studies against commercial halogenated SDHIs such as boscalid and fluxapyroxad. The Cheng et al. (2025) study demonstrated that halogen-free analogs within this chemotype can achieve potencies comparable to or exceeding those of boscalid against key phytopathogens [1], providing a scientific rationale for investigating whether the halogen-free scaffold offers a more favorable biodegradation, soil mobility, or non-target organism toxicity profile.

Negative Control or Inactive Analog for SDH Enzyme Assay Validation

Although the optimized compound G41 from Cheng et al. (2025) showed potent SDH inhibition, earlier-generation thiazole-2-yl amide derivatives in the same series exhibited substantially weaker activity [1]. Depending on its empirically determined potency, N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide—with its minimal substitution pattern—may serve as a weakly active or inactive comparator compound for validating SDH enzyme assay selectivity and for establishing signal-to-noise benchmarks in high-throughput screening campaigns targeting the SDH ubiquinone-binding site.

Synthetic Building Block for Late-Stage Diversification via Cross-Coupling or Electrophilic Substitution

The unsubstituted biphenyl moiety and the electron-rich 5-methylthiazole ring present multiple sites for late-stage functionalization. The biphenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) to generate diverse analogs for antifungal screening. The patent literature from Bayer CropScience extensively describes such derivatization strategies for this scaffold class [2]. This compound's position as a relatively simple, unelaborated core structure makes it a versatile starting material for medicinal chemistry and agrochemical discovery programs seeking to explore chemical space around the biphenyl thiazole carboxamide pharmacophore.

Quote Request

Request a Quote for N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.